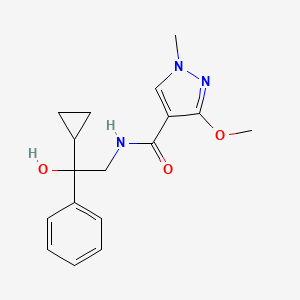
4-((1-(3-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound. This multi-functional molecule, due to its structural complexity and unique properties, has attracted significant interest across multiple disciplines, particularly in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has diverse applications, including:
Chemistry: : It's used as a building block for creating more complex molecules.
Biology: : It serves as a probe in biochemical assays to study enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer effects.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step reaction process starting from basic organic substrates. Typically, the reaction sequence might include:
Formation of Pyrazole Ring: : This could involve the condensation of 3-methoxyphenyl hydrazine with a diketone.
Piperidine Addition: : Addition of piperidine into the pyrazole ring usually requires an acylation reaction under controlled temperatures.
Coupling Reaction: : The final coupling step, joining the piperidine and the pyrazole with the pyridinone moiety, might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the preparation might involve using continuous flow reactors to ensure precise temperature control and reaction scalability. The choice of solvents, reagents, and purification methods (such as chromatography or crystallization) is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : Leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Often resulting in alcohols or amines, depending on the specific site of reduction.
Substitution: : Nucleophilic or electrophilic substitution can occur at different sites, given the presence of multiple reactive groups.
Common Reagents and Conditions
Typical reagents might include:
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting Agents: : Like alkyl halides or acyl chlorides.
Major Products
The reaction conditions and reagents determine the major products:
Oxidation often leads to ketones or acids.
Reduction might yield alcohols or amines.
Substitution reactions depend on the specific reagents used but often result in complex derivatives.
Wirkmechanismus
The compound acts through multiple molecular targets and pathways. Its mechanism of action may involve:
Binding to Enzymes: : Inhibiting specific enzymes related to disease pathways.
Interacting with Receptors: : Modulating receptor activity in biological systems.
Pathway Involvement: : Affecting key signaling pathways that control cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, this compound is unique due to:
Higher Affinity: : For certain biological targets.
Enhanced Stability: : Under physiological conditions.
Improved Selectivity: : Leading to fewer side effects.
Similar Compounds
1-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonitrile
4-Pyridin-2-one derivatives
Piperidinyl-substituted phenyl derivatives
Hopefully that was helpful. What’s next on our list today?
Eigenschaften
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-12-20(14-23(29)26(16)2)32-18-8-10-28(11-9-18)24(30)22-15-21(25-27(22)3)17-6-5-7-19(13-17)31-4/h5-7,12-15,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZXETCUVZXJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)





![methyl 2-[(4-butyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2496303.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)

